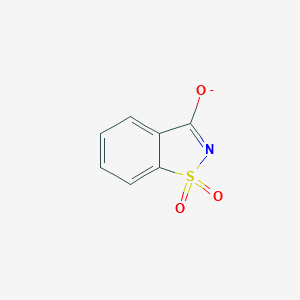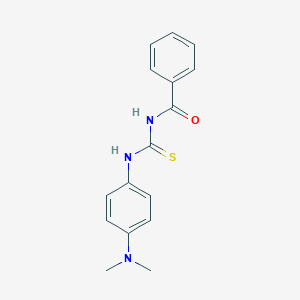![molecular formula C19H22N2O5S B185024 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone CAS No. 5975-52-0](/img/structure/B185024.png)
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, also known as MPEP, is a compound that has been widely studied for its potential use in treating neurological disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neuronal excitability.
Mecanismo De Acción
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone selectively blocks the mGluR5 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal excitability. By blocking this receptor, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can modulate the activity of glutamate and improve neuronal function.
Biochemical and Physiological Effects:
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression, and alleviating symptoms of neurological disorders. 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in lab experiments is its selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate activity. However, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone also has limitations, including its potential for off-target effects and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, including exploring its potential therapeutic applications in other neurological disorders, such as autism and schizophrenia. Additionally, research could focus on developing more selective and potent mGluR5 antagonists, as well as improving the bioavailability of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in vivo. Finally, studies could investigate the mechanisms underlying the biochemical and physiological effects of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, with the goal of developing more effective treatments for neurological disorders.
Métodos De Síntesis
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been studied extensively for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and fragile X syndrome. Studies have shown that 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can improve cognitive function, reduce anxiety and depression, and alleviate symptoms of these disorders.
Propiedades
Número CAS |
5975-52-0 |
|---|---|
Nombre del producto |
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone |
Fórmula molecular |
C19H22N2O5S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-9-18(10-8-16)27(23,24)21-13-11-20(12-14-21)19(22)15-26-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Clave InChI |
NRDDETQQWYZKTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



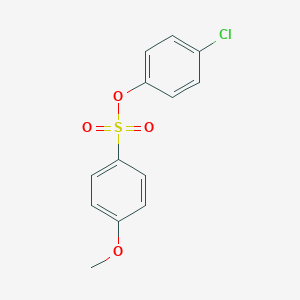



![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)


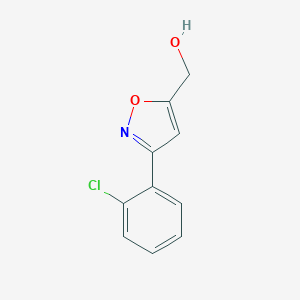
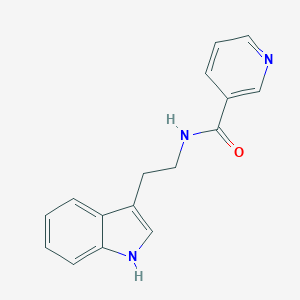

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)

